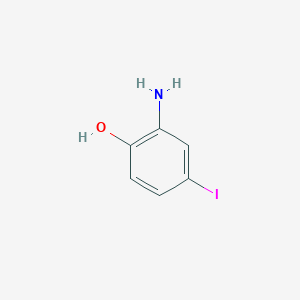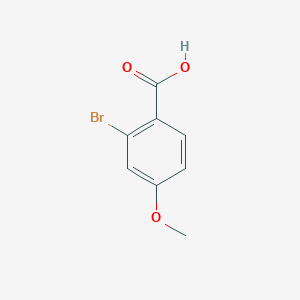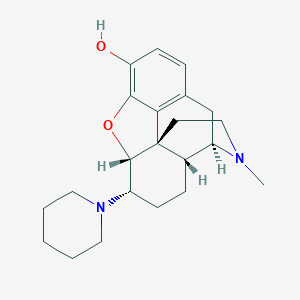
6-Piperidodihydromorphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Piperidodihydromorphide is a chemical compound that belongs to the opioid family. It is a derivative of morphine and has been found to have potent analgesic effects. In recent years, there has been a growing interest in this compound due to its potential use in pain management and its unique mechanism of action.
Applications De Recherche Scientifique
6-Piperidodihydromorphide has been extensively studied for its analgesic effects. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a promising candidate for pain management in patients with chronic pain conditions. It has also been studied for its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals.
Mécanisme D'action
The mechanism of action of 6-Piperidodihydromorphide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. However, 6-Piperidodihydromorphide has been found to have a unique binding profile compared to other opioids. This may explain its stronger analgesic effects.
Effets Biochimiques Et Physiologiques
6-Piperidodihydromorphide has been found to have a range of biochemical and physiological effects. It produces a dose-dependent decrease in heart rate and blood pressure. It also produces respiratory depression, which can be a concern in clinical settings. Additionally, it has been found to have sedative effects and can cause drowsiness in patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Piperidodihydromorphide in lab experiments is its potency. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, its potency can also be a limitation. It can be difficult to determine the optimal dose for lab experiments, and there is a risk of overdose in animal models.
Orientations Futures
There are several future directions for research on 6-Piperidodihydromorphide. One area of interest is its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals. Another area of interest is its potential use in treating neuropathic pain, which is a common and difficult-to-treat type of chronic pain. Additionally, researchers may continue to study the unique binding profile of 6-Piperidodihydromorphide and develop new opioids with similar properties.
Conclusion
In conclusion, 6-Piperidodihydromorphide is a promising compound for pain management and addiction treatment. Its unique mechanism of action and strong analgesic effects make it a useful tool for scientific research. However, its potency and potential for respiratory depression must be carefully considered in clinical settings. Further research is needed to fully understand the potential applications of 6-Piperidodihydromorphide in pain management and addiction treatment.
Méthodes De Synthèse
The synthesis of 6-Piperidodihydromorphide involves the reduction of morphine using hydrogen gas and a palladium catalyst. The reaction takes place in the presence of a piperidine reagent and produces a white crystalline powder. This method has been used successfully to produce large quantities of 6-Piperidodihydromorphide for research purposes.
Propriétés
Numéro CAS |
13851-14-4 |
|---|---|
Nom du produit |
6-Piperidodihydromorphide |
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H30N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5,8,15-17,21,25H,2-4,6-7,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
Clé InChI |
WUSHRDOYHRKYSL-ZKYZHAQMSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)N6CCCCC6 |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
Synonymes |
4,5α-Epoxy-17-methyl-6α-piperidinomorphinan-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






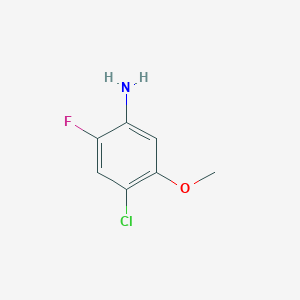
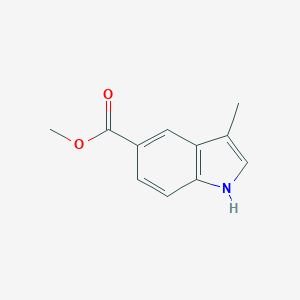
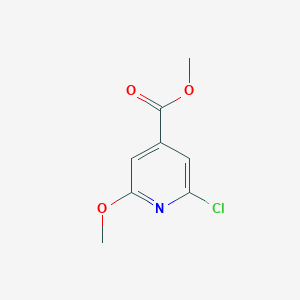
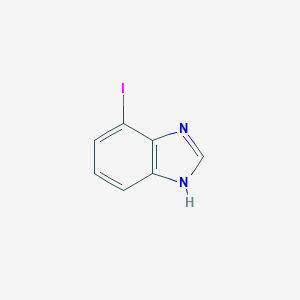
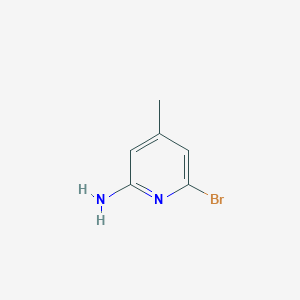
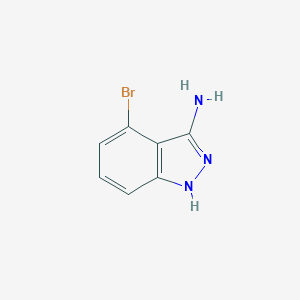
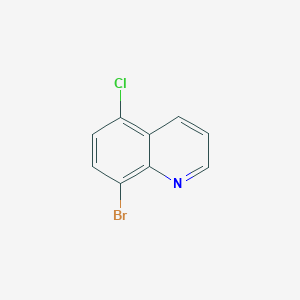
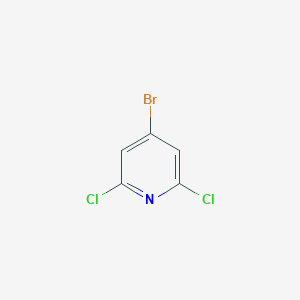
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
